REACTION_CXSMILES
|
[ClH:1].[Cl:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[C:12](O)(=O)[CH2:13][C:14](O)=O.O(Cl)[Cl:20].[P]>O>[Cl:1][C:14]1[CH:13]=[C:12]([Cl:20])[C:6]2[C:4](=[C:3]([Cl:2])[C:9]([O:10][CH3:11])=[CH:8][CH:7]=2)[N:5]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(N)C=CC=C1OC
|
Name
|
|
Quantity
|
12.06 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
phosphorus oxochloride
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 16 hrs
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on silica pad
|
Type
|
WASH
|
Details
|
eluted with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |